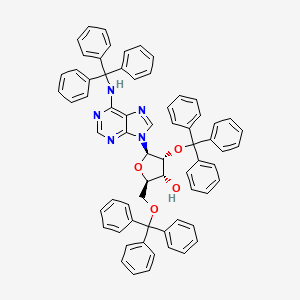
(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is a complex organic compound that features a purine base attached to a tetrahydrofuran ring The compound is characterized by multiple trityl (triphenylmethyl) groups, which are often used as protective groups in organic synthesis
准备方法
The synthesis of (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL typically involves multiple steps, including the protection of functional groups, formation of the purine base, and attachment of the trityl groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The purine base can be reduced under specific conditions to yield different derivatives.
Substitution: The trityl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trityl groups may play a role in stabilizing the compound and enhancing its binding affinity to these targets. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction processes, depending on the specific application being studied.
相似化合物的比较
Similar compounds include other purine derivatives and trityl-protected molecules. Compared to these compounds, (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
生物活性
The compound (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is a complex molecule with significant potential in biological and pharmaceutical applications. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of purine derivatives, characterized by the presence of a tetrahydrofuran ring and multiple trityloxy groups. Its molecular formula is C22H26N5O6, and it has a molecular weight of approximately 450.48 g/mol. The structural features contribute to its biological activity, particularly in relation to nucleic acid metabolism and cellular signaling pathways.
The biological activity of this compound can be linked to its interaction with riboswitches and its role in purine metabolism. Riboswitches are regulatory segments of RNA that bind small molecules, thereby influencing gene expression. The compound's purine base may mimic natural metabolites involved in one-carbon metabolism , which is crucial for nucleotide synthesis.
- Purine Biosynthesis : Purines are essential for DNA and RNA synthesis. The compound may influence the enzymes involved in the de novo purine biosynthetic pathway, as well as the recycling of purines through salvage pathways .
- Riboswitch Interaction : Research indicates that certain riboswitches can selectively bind to purine derivatives, potentially regulating genes associated with their biosynthesis. The interaction between this compound and riboswitches may modulate metabolic pathways under varying cellular conditions .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study examined the effects of similar purine derivatives on cancer cell lines. Results indicated that compounds with structural similarities to the target molecule exhibited significant inhibition of cell proliferation in various cancer types, suggesting potential applications in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Induces apoptosis |
| Compound B | MCF-7 | 20 | Inhibits DNA synthesis |
| Target Compound | A549 | TBD | TBD |
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of purine derivatives against viral infections such as HIV and Hepatitis C. The results demonstrated that these compounds could inhibit viral replication by interfering with nucleic acid synthesis within infected cells .
Pharmacological Implications
The pharmacological implications of this compound extend to:
- Anticancer Agents : Given its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antiviral Drugs : Its ability to disrupt viral replication mechanisms.
- Metabolic Modulators : As a regulator of one-carbon metabolism, it could be explored for metabolic disorders.
属性
分子式 |
C67H55N5O4 |
|---|---|
分子量 |
994.2 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-[6-(tritylamino)purin-9-yl]-4-trityloxy-2-(trityloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C67H55N5O4/c73-60-58(46-74-66(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54)75-64(61(60)76-67(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)72-48-70-59-62(68-47-69-63(59)72)71-65(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51/h1-45,47-48,58,60-61,64,73H,46H2,(H,68,69,71)/t58-,60-,61-,64-/m1/s1 |
InChI 键 |
KZIFMRSPCAITKT-SZLADBSWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















